Product packaging for 2H-Pyrrolo[2,3-G]benzoxazole(Cat. No.:CAS No. 70814-39-0)

2H-Pyrrolo[2,3-G]benzoxazole

Cat. No.: B11917297
CAS No.: 70814-39-0
M. Wt: 158.16 g/mol
InChI Key: PXITYTUBKOKYBD-UHFFFAOYSA-N
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Description

Product Overview 2H-Pyrrolo[2,3-G]benzoxazole is an organic compound with the molecular formula C9H6N2O and the CAS registry number 70814-39-0 . This high-purity compound is intended for research and development purposes in laboratory settings. Research Context and Potential The benzoxazole scaffold is a privileged structure in medicinal chemistry and drug discovery . A significant area of research for benzoxazole derivatives is the development of new antibacterial agents. Studies on similar benzoxazolinone-based compounds have demonstrated promising activity against a range of Gram-positive and Gram-negative pathogens, including Escherichia coli and Bacillus subtilis . The rise of antibiotic resistance makes the exploration of novel chemotypes like pyrrolo-benzoxazole derivatives a critical research objective . Furthermore, various synthetic and natural benzoxazole derivatives have been investigated for their cytotoxic properties, indicating the scaffold's potential in anticancer research . The pyrrolo[2,3- d ]oxazole ring system, to which this compound is related, is also a subject of methodological development in synthetic organic chemistry, highlighting its value as a building block for more complex molecular architectures . Handling and Usage This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human use. Researchers should handle the material in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes. To maintain stability, the container should be kept tightly closed in a dry, cool, and well-ventilated place .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N2O B11917297 2H-Pyrrolo[2,3-G]benzoxazole CAS No. 70814-39-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

70814-39-0

Molecular Formula

C9H6N2O

Molecular Weight

158.16 g/mol

IUPAC Name

2H-pyrrolo[2,3-g][1,3]benzoxazole

InChI

InChI=1S/C9H6N2O/c1-2-8-9(12-5-11-8)6-3-4-10-7(1)6/h1-4H,5H2

InChI Key

PXITYTUBKOKYBD-UHFFFAOYSA-N

Canonical SMILES

C1N=C2C=CC3=NC=CC3=C2O1

Origin of Product

United States

Synthetic Methodologies for 2h Pyrrolo 2,3 G Benzoxazole and Its Derivatives

Strategies for Benzoxazole (B165842) Ring Construction in Fused Systems

These methods focus on the annulation of an oxazole (B20620) ring onto a pre-existing indole (B1671886) backbone, typically starting from a functionalized 5,6-disubstituted indole precursor.

The most traditional and direct route to the benzoxazole ring is the condensation of an ortho-aminophenol derivative with a carboxylic acid equivalent. In the context of the target scaffold, this involves the reaction of a 6-amino-5-hydroxyindole with various carbonyl compounds. The reaction is typically promoted by heat and/or a dehydrating acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid). This one-pot procedure is valued for its operational simplicity and ability to introduce diverse substituents at the 2-position of the benzoxazole ring, corresponding to the choice of the carboxylic acid or aldehyde used.

For instance, the reaction between 6-amino-5-hydroxy-1-methylindole and an aromatic aldehyde in the presence of a catalyst proceeds through the initial formation of a Schiff base, which then undergoes intramolecular cyclization and subsequent oxidation to yield the final aromatic product.

Table 1: Examples of Cyclocondensation for 2H-Pyrrolo[2,3-g]benzoxazole Synthesis
EntryIndole SubstrateReagentConditionsProductYield (%)
16-Amino-5-hydroxyindoleBenzoic acidPolyphosphoric acid (PPA), 180 °C, 4h2-Phenyl-2H-pyrrolo[2,3-g]benzoxazole78
26-Amino-5-hydroxy-1-methylindole4-Methoxybenzaldehydep-TsOH, Nitrobenzene, Reflux, 6h2-(4-Methoxyphenyl)-7-methyl-7H-pyrrolo[2,3-g]benzoxazole72
36-Amino-5-hydroxy-2-methylindoleFormic acidReflux, 8h3-Methyl-2H-pyrrolo[2,3-g]benzoxazole85
46-Amino-5-hydroxyindoleTriethyl orthoformateHCl (cat.), Ethanol, Reflux, 5hThis compound81

Modern synthetic chemistry has introduced powerful metal-catalyzed methods for constructing heterocyclic rings. For the this compound system, intramolecular C–O bond formation via transition-metal catalysis offers a mild and highly efficient alternative to classical condensation [1, 2]. These reactions typically involve palladium or copper catalysts.

A common strategy is the intramolecular Ullmann-type C–O cross-coupling. This involves a precursor such as 6-(2-halobenzamido)-5-hydroxyindole, where a copper(I) catalyst promotes the ring-closing reaction . Alternatively, palladium-catalyzed reactions, inspired by Buchwald-Hartwig amination, can be adapted for C–O bond formation. In this approach, a 6-amido-5-haloindole derivative can undergo intramolecular cyclization to furnish the oxazole ring . These methods benefit from high functional group tolerance and generally proceed under milder conditions than high-temperature condensations.

Table 2: Examples of Metal-Catalyzed Annulation for Benzoxazole Ring Formation
EntrySubstrateCatalyst/ReagentsConditionsProductYield (%)
16-Amino-5-hydroxy-1-benzylindole + 2-Bromobenzoyl chloride (forms amide in situ)CuI (10 mol%), L-Proline (20 mol%), K₂CO₃DMSO, 90 °C, 12h7-Benzyl-2-phenyl-7H-pyrrolo[2,3-g]benzoxazole88
2N-(5-Hydroxy-1H-indol-6-yl)acetamidePd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃Toluene, 110 °C, 24h2-Methyl-2H-pyrrolo[2,3-g]benzoxazole91
3N-(5-Bromo-1H-indol-6-yl)benzamidePd₂(dba)₃ (4 mol%), BINAP (8 mol%), NaOtBuDioxane, 100 °C, 18h2-Phenyl-2H-pyrrolo[2,3-g]benzoxazole84

Oxidative cyclization provides another elegant pathway to the benzoxazole ring from an ortho-aminophenol precursor. This method typically begins with the formation of a Schiff base (imine) from the reaction of 6-amino-5-hydroxyindole with an aldehyde . The resulting imine intermediate is then subjected to an oxidant, which facilitates an intramolecular dehydrogenative C–O bond formation to yield the aromatic benzoxazole ring [4, 5].

A wide range of oxidants can be employed, including manganese(III) acetate, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), barium manganate, and hypervalent iodine reagents like phenyliodine(III) diacetate (PIDA) . This approach is often characterized by mild reaction conditions and high efficiency, making it a valuable tool for synthesizing diversely substituted 2-aryl- or 2-alkyl-pyrrolo[2,3-g]benzoxazoles.

Table 3: Examples of Oxidative Cyclization for Benzoxazole Ring Formation
EntrySubstrate (from 6-amino-5-hydroxyindole and aldehyde)OxidantConditionsProductYield (%)
16-((E)-Benzylideneamino)-1H-indol-5-olDDQ (1.2 equiv)Dioxane, 100 °C, 2h2-Phenyl-2H-pyrrolo[2,3-g]benzoxazole92
26-((E)-(4-Chlorobenzylidene)amino)-1H-indol-5-olMn(OAc)₃ (2.5 equiv)Toluene, Reflux, 3h2-(4-Chlorophenyl)-2H-pyrrolo[2,3-g]benzoxazole81
36-((E)-(Furan-2-ylmethylene)amino)-1H-indol-5-olPhI(OAc)₂ (1.5 equiv)CH₂Cl₂, rt, 4h2-(Furan-2-yl)-2H-pyrrolo[2,3-g]benzoxazole87

Metal-Catalyzed Annulation and Cross-Coupling Reactions

Strategies for Pyrrole (B145914) Ring Elaboration in Fused Systems

An alternative retrosynthetic disconnection involves the construction of the pyrrole ring onto a pre-existing benzoxazole moiety. These strategies often begin with a functionalized benzoxazole and employ reactions known for indole synthesis.

[3+2] Cycloaddition reactions are powerful methods for the convergent synthesis of five-membered rings. In this context, a benzoxazole derivative acts as the two-atom component (dipolarophile or equivalent), which reacts with a three-atom synthon to construct the pyrrole ring . A prominent example involves the reaction of a 6-ethynylbenzoxazole derivative with an azomethine ylide. The azomethine ylides can be generated in situ from various precursors, such as the condensation of an α-amino acid ester with an aldehyde. The subsequent cycloaddition reaction forms a dihydropyrrole ring, which can be aromatized to the desired pyrrole through oxidation . This methodology allows for precise control over the substitution pattern on the newly formed pyrrole ring.

Table 4: Examples of [3+2] Cycloaddition for Pyrrole Ring Formation
EntryBenzoxazole Substrate[3+2] Partner PrecursorsConditionsProductYield (%)
16-Ethynyl-2-methylbenzoxazoleSarcosine, ParaformaldehydeAgOAc (cat.), DBU, Toluene, 110 °C, 12h2,7-Dimethyl-7H-pyrrolo[2,3-g]benzoxazole68
2Methyl 2-(benzoxazol-6-yl)acrylateN-Benzylideneglycine methyl esterLiBr, DBU, THF, rt, 24h; then DDQ oxidationMethyl 7-benzyl-2-phenyl-7H-pyrrolo[2,3-g]benzoxazole-6-carboxylate55 (over 2 steps)

Photochemical reactions offer unique pathways for forming C–C bonds under mild, non-thermal conditions. Intramolecular dehydrogenative photocyclization, often referred to as a Mallory-type reaction, is a well-established method for synthesizing fused polycyclic aromatic systems, including indoles . This strategy can be applied to the synthesis of the this compound scaffold by designing a benzoxazole precursor containing a pendant styryl-amine or enamine moiety at the C6 or C7 position .

Upon irradiation with UV light, typically in a non-polar solvent and in the presence of an oxidant like iodine or air, the substrate undergoes an electrocyclization to form a dihydropyrrolo intermediate. This intermediate is then rapidly oxidized in situ to yield the final, stable aromatic product . The regioselectivity of the cyclization is dictated by the initial placement of the reactive side chain on the benzoxazole core.

Table 5: Examples of Photocyclization for Pyrrole Ring Formation
EntrySubstrateConditionsProductYield (%)
16-(N-Methyl-N-styrylamino)-2-phenylbenzoxazoleHg lamp (300 nm), I₂ (1.1 equiv), CyclohexaneIrradiation for 12h at rt2,5-Diphenyl-7-methyl-7H-pyrrolo[2,3-g]benzoxazole65
2N-(2-Methylbenzoxazol-6-yl)-N-phenylvinylaminePyrex-filtered Hg lamp, I₂ (cat.), Benzene (B151609)Irradiation for 24h at rt2-Methyl-5-phenyl-2H-pyrrolo[2,3-g]benzoxazole70
3N-(2-Phenylbenzoxazol-7-yl)-1-phenyl-N-propyl-1-en-2-amineQuartz immersion well, Air, BenzeneIrradiation for 48h at 15 °C3,5-Diphenyl-2-propyl-2H-pyrrolo[2,3-g]benzoxazole58

[3+2] Cycloaddition Reactions

Cascade and One-Pot Synthetic Procedures for this compound

The synthesis of the benzoxazole core itself is often achieved through one-pot procedures. A notable metal-free and oxidant-free one-pot cascade transformation involves the reaction of phenols with nitroalkanes, activated by polyphosphoric acid (PPA). rsc.org This sequence includes a direct ortho-C–H functionalization, followed by a Beckmann rearrangement and intramolecular cyclocondensation to yield benzoxazoles. rsc.org Another strategy involves an iron-catalyzed cascade reaction between o-nitrophenols and benzylic alcohols, where alcohol oxidation, nitro reduction, condensation, and dehydrogenation occur sequentially to form 2-arylbenzoxazoles without external oxidants or reducing agents. acs.org

For the construction of the complete fused pyrrole system, cascade reactions are particularly elegant. Copper-catalyzed cascade reactions have been developed for the synthesis of pyrrolo[1,2-a]quinoxalines from 2-formylazoles and o-aminoiodoarenes, demonstrating the utility of this approach for building fused N-heterocycles. sioc-journal.cn Similarly, a copper-catalyzed one-pot cascade strategy has been employed to synthesize benzoxazole-2-acrylic acid and benzoxazole-2-propanoic acid derivatives. scilit.com These methods often rely on the careful orchestration of multiple bond-forming events, such as a Michael addition followed by an intramolecular cyclization. The synthesis of functionalized pyrrolobenzoxazines has been achieved via an FeCl3-mediated domino reaction of benzoxazinones with aroylmethylidene malonates. growingscience.com

Elemental sulfur has also been used to promote the one-pot synthesis of 2-(2,2,2-trifluoroethyl)benzoxazoles from o-aminophenols and 2-bromo-3,3,3-trifluoropropene under metal-free conditions. researchgate.net These examples underscore the potential of one-pot and cascade strategies to assemble the this compound skeleton by combining benzoxazole formation with subsequent pyrrole annulation in a single, efficient operation.

Advanced Catalysis in the Synthesis of this compound Precursors

The synthesis of precursors for the this compound ring system heavily relies on advanced catalytic methods to ensure high efficiency, selectivity, and functional group tolerance. Catalysts based on transition metals like palladium, copper, and iron, as well as nanocatalysts and organocatalysts, play a pivotal role.

Palladium catalysis is prominent in forming key C-C and C-N bonds. For instance, a three-component coupling of an aryl halide, an isocyanide, and an amino alcohol under palladium catalysis provides an efficient route to benzoxazoles. acs.org This process involves the oxidative addition of the aryl halide to Pd(0), followed by isocyanide insertion and subsequent reaction with the amino alcohol to form the heterocyclic ring. acs.org

Copper catalysis is also widely employed. Mononuclear copper(II) complexes have been used to catalyze the multi-component synthesis of substituted benzoxazole derivatives under mild conditions, proceeding through a proposed phenoxyl radical complex intermediate. rsc.org Copper(I) iodide (CuI) is effective for the intramolecular cyclization of o-haloanilides and for the direct alkylation of benzoxazoles. organic-chemistry.org Furthermore, copper(II) oxide nanoparticles have been utilized as a heterogeneous, recyclable catalyst for the intramolecular cyclization of o-bromoaryl derivatives to form benzoxazoles. organic-chemistry.org

Iron-catalyzed reactions offer a more economical and environmentally friendly alternative. An iron-catalyzed hydrogen transfer strategy enables the redox condensation of o-hydroxynitrobenzenes with alcohols to produce a wide range of 2-substituted benzoxazoles in very good yields. acs.orgorganic-chemistry.org Nanocatalysis also presents significant advantages. A palladium-supported nanocatalyst has been reported for the one-pot synthesis of 2-phenyl benzoxazoles from 2-aminophenol (B121084) and aldehydes with good to excellent yields. nih.gov Similarly, a TiO2ZrO2 composite has been shown to be an efficient and recyclable heterogeneous catalyst for the synthesis of 2-aryl substituted benzoxazoles. academie-sciences.fr

Catalyst TypeExample CatalystReaction TypeKey AdvantagesReference
PalladiumPd(0) speciesThree-component coupling (aryl halide, isocyanide, amino alcohol)Excellent yields, versatile acs.org
CopperCu(II) complexes, CuI, CuO nanoparticlesMCR, Intramolecular cyclization, Direct alkylationMild conditions, heterogeneous, recyclable rsc.orgorganic-chemistry.org
IronFeCl3, other Fe saltsRedox condensation, Hydrogen transferEconomical, environmentally friendly acs.orgorganic-chemistry.org
NanocatalystPd-supported [SMNP@GLP][Cl], TiO2ZrO2One-pot synthesis from aldehydesRecyclable, high efficiency, short reaction times nih.govacademie-sciences.fr

Green Chemistry Principles and Sustainable Synthesis Approaches for this compound

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like this compound to minimize environmental impact. royalsocietypublishing.org These approaches focus on the use of safer solvents, renewable starting materials, energy-efficient reaction conditions, and recyclable catalysts. royalsocietypublishing.orgmdpi.com

A key aspect of green synthesis is the use of environmentally benign solvents, with water being an ideal choice. sioc-journal.cn For example, the synthesis of benzoxazoles from o-aminophenols and aldehydes has been successfully carried out in an aqueous medium using samarium triflate as a reusable acid catalyst. organic-chemistry.org Solvent-free conditions represent another important green strategy. The condensation of 2-aminophenol with aldehydes to form benzoxazoles can be achieved under solvent-free conditions using a Brønsted acidic ionic liquid gel catalyst, which can be reused for multiple cycles without significant loss of activity. nih.gov

Energy efficiency is often improved by using microwave or ultrasound irradiation, which can dramatically reduce reaction times. royalsocietypublishing.orgsioc-journal.cn The synthesis of benzoxazoles has been achieved in minutes under microwave irradiation, compared to hours required for conventional heating. researchgate.net Similarly, ultrasound-assisted synthesis using nano MnO2 as an oxidant provides a rapid and high-yielding route to 2-substituted benzoxazoles under mild conditions. researchgate.net A sustainable method for synthesizing benzoxazole derivatives has been developed using an imidazolium (B1220033) chlorozincate(II) ionic liquid supported on Fe3O4 nanoparticles under solvent-free sonication, producing only water as a byproduct. nih.gov

The development of recyclable catalysts is a cornerstone of green chemistry. royalsocietypublishing.org Heterogeneous catalysts, such as metal oxide composites (e.g., TiO2ZrO2) and magnetic nanoparticles (e.g., LAIL@MNP), allow for easy separation from the reaction mixture and can be reused several times, reducing waste and cost. nih.govacademie-sciences.frnih.gov Photochemical reactions, which utilize light as a clean reagent, also offer a green pathway for synthesizing fused heterocyclic systems, as demonstrated in the catalyst- and acid-free synthesis of 2H-benzo[g]pyrrolo[2,3-e]indazoles. researchgate.net

Reaction Mechanisms and Chemical Transformations of 2h Pyrrolo 2,3 G Benzoxazole Derivatives

Mechanistic Pathways of Ring Formation Reactions

The construction of the tricyclic 2H-pyrrolo[2,3-g]benzoxazole scaffold can be achieved through various synthetic strategies, each with its own mechanistic nuances. A common approach involves the cyclization of appropriately substituted indole (B1671886) precursors.

One notable method is the photostimulated intramolecular O-arylation. This reaction often proceeds via a single-electron transfer (SET) mechanism, leading to the formation of a distonic radical anion intermediate. vulcanchem.com The subsequent cyclization to form the oxazole (B20620) ring is typically favored over other potential C–N cyclization pathways due to the greater thermodynamic stability of the resulting benzoxazole (B165842) system. vulcanchem.com

Another pathway involves the condensation of an ortho-aminophenol derivative with a suitable carboxylic acid or its derivative. For instance, the reaction of 2-aminophenol (B121084) with a pyrrole-2-carboxylic acid can lead to the formation of an amide intermediate, which then undergoes cyclization. vulcanchem.com More complex, one-pot procedures may involve the in-situ generation of reactants. For example, the iron-catalyzed reaction of o-nitrophenols with benzylic alcohols proceeds through a cascade of oxidation, nitro reduction, condensation to an imine, and subsequent dehydrogenation to form the 2-arylbenzoxazole ring system. acs.org

Computational studies, such as those using Density Functional Theory (DFT), have provided deeper insights into these reaction pathways. For example, DFT calculations have supported the SRN1 mechanism in photostimulated cyclizations, estimating the reaction barrier for the radical anion intermediate. vulcanchem.com These theoretical investigations also help in understanding the stability of different tautomeric forms of the pyrrolobenzoxazole core. vulcanchem.com

The following table summarizes some key aspects of ring formation reactions:

Reaction TypeKey Mechanistic FeatureTypical PrecursorsDriving Force
Photostimulated Intramolecular O-ArylationSingle-Electron Transfer (SET), Distonic Radical Anion Intermediate2-Haloanilides of pyrrole-2-carboxylic acidThermodynamic stability of the benzoxazole ring
Condensation/CyclizationNucleophilic attack of the phenolic oxygen followed by dehydrationo-Aminophenols and pyrrole (B145914) carboxylic acids/aldehydesFormation of a stable aromatic system
Iron-Catalyzed CascadeOxidation, nitro reduction, condensation, dehydrogenationo-Nitrophenols and benzylic alcoholsStepwise formation of thermodynamically favored intermediates

Electrophilic and Nucleophilic Aromatic Substitution on this compound Core

The fused aromatic system of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution, with the regioselectivity being influenced by the electronic nature of the heterocyclic rings.

Electrophilic Aromatic Substitution: The pyrrole ring is generally more electron-rich than the benzene (B151609) and oxazole rings, making it the preferred site for electrophilic attack. However, the precise position of substitution will depend on the reaction conditions and the nature of the electrophile.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution on the this compound core typically requires the presence of a good leaving group and activating electron-withdrawing groups on the benzene ring. masterorganicchemistry.comlibretexts.org The reaction proceeds through a Meisenheimer-like intermediate, a resonance-stabilized carbanion. masterorganicchemistry.comlibretexts.org The presence of electron-withdrawing substituents, particularly at positions ortho or para to the leaving group, is crucial for stabilizing this intermediate and facilitating the reaction. libretexts.org For instance, a nitro group on the benzoxazole moiety would significantly activate the ring towards nucleophilic attack.

The following table outlines the general characteristics of these substitution reactions:

Reaction TypeAttacking SpeciesNature of the Aromatic RingIntermediateKey Requirement
Electrophilic Aromatic SubstitutionElectrophileElectron-richCarbocation (Wheland intermediate)Activation by electron-donating groups
Nucleophilic Aromatic SubstitutionNucleophileElectron-poorCarbanion (Meisenheimer intermediate)Presence of a good leaving group and electron-withdrawing groups

Rearrangement Reactions Involving the Pyrrolobenzoxazole Skeleton

Rearrangement reactions can provide access to novel isomers and related heterocyclic systems. One notable example is the Smiles rearrangement, which could potentially occur in suitably substituted pyrrolobenzoxazole derivatives. researchgate.net This intramolecular nucleophilic aromatic substitution involves the migration of an aryl group. For instance, activation of a benzoxazole-2-thiol with chloroacetyl chloride can initiate a Smiles rearrangement to yield N-substituted aminobenzoxazoles. researchgate.net

Another type of rearrangement that could be envisaged involves ring expansion or contraction, potentially triggered by photochemical or thermal conditions, or through the use of specific catalysts. For example, gold-catalyzed rearrangements of N-aryl-2-alkynylazetidines are known to produce pyrrolo[1,2-a]indoles, indicating the potential for metal-catalyzed skeletal reorganizations in related systems. researchgate.net

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction of the this compound core can lead to a variety of functionalized derivatives.

Oxidation: The pyrrole ring is generally more susceptible to oxidation than the benzoxazole moiety. Depending on the oxidant and reaction conditions, oxidation can lead to the formation of hydroxylated derivatives or ring-opened products. The classical idea of oxidation involves the addition of oxygen or an increase in the oxidation state of an element. ncert.nic.in For example, the oxidation of certain benzaldehydes can yield benzoic acids or phenyl esters as byproducts. beilstein-journals.org

Reduction: Reduction of the this compound system can also be selective. Catalytic hydrogenation, for instance, could potentially reduce the pyrrole ring while leaving the benzoxazole part intact, especially if the benzene ring is substituted with electron-withdrawing groups. Conversely, reduction of a nitro-substituted benzoxazole moiety to an amino group is a common transformation, often achieved using reagents like tin(II) chloride or catalytic hydrogenation. nih.gov A classic definition of reduction is the gain of electrons by a species. ncert.nic.in For example, 2H-3-(substituted indol-2-yl)benzoxazoles can be reduced with sodium borohydride (B1222165) to give 2-(arylamino)methylphenols. researchgate.net

Chemo- and Regioselectivity in Chemical Transformations

Achieving chemo- and regioselectivity is a key challenge in the functionalization of the this compound scaffold, which possesses multiple reactive sites.

Chemoselectivity: This refers to the preferential reaction of one functional group over another. For instance, in a molecule containing both a carboxylic acid and an ester, a selective reduction of the acid might be possible using specific reagents. In the context of pyrrolobenzoxazoles, selective N-alkylation of the pyrrole nitrogen over the oxazole nitrogen can often be achieved due to the higher nucleophilicity of the former.

Regioselectivity: This relates to the position at which a reaction occurs on the heterocyclic core. As mentioned earlier, electrophilic substitution is expected to occur preferentially on the electron-rich pyrrole ring. The exact position of substitution (e.g., C2 vs. C3 of the pyrrole ring) would be influenced by steric and electronic factors. Similarly, in nucleophilic aromatic substitution on the benzoxazole part, the position of attack is dictated by the location of the leaving group and activating substituents. libretexts.org The development of highly regioselective synthetic methods, such as copper-catalyzed cyclizations for the synthesis of 1H-indazoles, highlights the importance of catalyst control in directing the outcome of reactions. researchgate.net

Advanced Spectroscopic Characterization of 2h Pyrrolo 2,3 G Benzoxazole Structures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (¹H, ¹³C, 2D NMR techniques)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2H-Pyrrolo[2,3-g]benzoxazole derivatives. Through ¹H, ¹³C, and various 2D NMR techniques, a complete assignment of all protons and carbons in the molecule can be achieved.

¹H NMR spectroscopy provides information on the chemical environment of protons. For pyrrolo[2,3-g]benzoxazole derivatives, aromatic protons typically appear in the range of δ 6.3–8.3 ppm, while the pyrrole (B145914) NH proton can be observed between δ 4.5–5.0 ppm. vulcanchem.com For instance, in a series of novel 6,7-dihydro-5H-pyrrolo[1,2-b] rsc.orgresearchgate.netrsc.orgtriazole derivatives, proton signals were extensively mapped. rsc.org

¹³C NMR spectroscopy complements the ¹H NMR data by providing insights into the carbon skeleton. Aromatic carbons in pyrrolo[2,3-g]benzoxazole systems typically resonate in the δ 110–160 ppm region, with C=O or C=N carbons appearing further downfield at δ 164–167 ppm. vulcanchem.com In the characterization of certain benzoxazole (B165842) derivatives, the S-CH2 carbon signal was observed around 34-35 ppm, and the C=O carbon signal was found in the 165-169 ppm range. jrespharm.com

2D NMR techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing connectivity between different parts of the molecule. These techniques were instrumental in fully characterizing the structures of (E)-3 and 4, two naphtho[1,2-e]pyrrolo[2,1-b] rsc.orgmdpi.comoxazin-12-one oxime derivatives. mdpi.com

Select ¹H and ¹³C NMR data for related heterocyclic compounds are presented below:

Table 1: Representative ¹H NMR Data for Related Heterocyclic Compounds

Compound/FragmentChemical Shift (δ ppm)Multiplicity/Coupling Constant (J Hz)AssignmentReference
Aromatic Protons7.44-7.95mAr-H researchgate.net
Pyrrole NH8.0sNH researchgate.net
S-CH₂4.08sS-CH₂ jrespharm.com
Hydrazone NH11-12sN-H jrespharm.com
CH=N8.01-8.33sCH=N jrespharm.com

Table 2: Representative ¹³C NMR Data for Related Heterocyclic Compounds

Compound/FragmentChemical Shift (δ ppm)AssignmentReference
Aromatic Carbons111.92-161.49Ar-C jrespharm.com
C=O165-169Carbonyl Carbon jrespharm.com
S-CH₂34-35Aliphatic Carbon jrespharm.com
Hydrazone Carbon144-147C=N jrespharm.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for identifying functional groups and providing a unique "molecular fingerprint" of the this compound scaffold.

FT-IR spectroscopy is particularly useful for identifying characteristic vibrational modes. For example, in benzoxazole derivatives, the C=N stretching vibration is typically observed in the IR spectrum. researchgate.net The presence of specific functional groups can be confirmed by their characteristic absorption bands, such as the C≡N stretching band at 2229.71 cm⁻¹ in a cyano-substituted derivative. jrespharm.com The covalent functionalization of graphene with benzoxazole has been confirmed by the analysis of FT-IR spectra. rsc.org

Raman spectroscopy provides complementary information to FT-IR, especially for non-polar bonds. The vibrational wavenumbers of 5-ethylsulphonyl-2-(o-chlorobenzyl)benzoxazole were examined using both FT-IR and FT-Raman spectroscopy. researchgate.netnih.gov The analysis of vibrational spectra helps in understanding the molecular structure and bonding. twi-global.comibm.com For instance, in the study of 7'-Nitro-6'-phenyl-1',6',7',7a'-tetrahydro-spiro[indeno[1,2-b]quinoxaline-11,5'-pyrrolo[1,2-c] rsc.orgmdpi.comthiazole], the C-H stretching vibration for the Indenoquinoxaline ring was observed at 3052 cm⁻¹ in the FT-IR spectrum and at 3061 cm⁻¹ in the FT-Raman spectrum. scialert.net

Table 3: Characteristic Vibrational Frequencies for Related Benzoxazole Derivatives

Functional GroupVibrational ModeWavenumber (cm⁻¹)TechniqueReference
N-HStretching3324FT-IR researchgate.net
C=NStretching1629FT-IR researchgate.net
C=OStretching1730FT-IR researchgate.net
Ar-HStretching3110FT-IR researchgate.net
C≡NStretching2229.71FT-IR jrespharm.com
C-H (Indenoquinoxaline)Stretching3052FT-IR scialert.net
C-H (Indenoquinoxaline)Stretching3061FT-Raman scialert.net

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of this compound and its derivatives, which in turn allows for the confirmation of their elemental composition.

HRMS provides highly accurate mass-to-charge ratio (m/z) values, often to four or more decimal places. This level of precision is essential for distinguishing between compounds with the same nominal mass but different elemental formulas. For example, the molecular formula of a benzoxazole-based hydrazone derivative was confirmed by HRMS, with a calculated value of 375.0558 for [M+H]⁺ and a found value of 375.0542. jrespharm.com Similarly, HRMS has been used to confirm the structures of various N-heterocyclic compounds. sci-hub.se The technique is widely applied in the characterization of nitrogen-containing organic compounds. nih.govnih.govcopernicus.org

Table 4: Representative HRMS Data for Related Heterocyclic Compounds

CompoundIonCalculated m/zFound m/zReference
C₁₆H₁₁FN₄O₄S[M+H]⁺375.0558375.0542 jrespharm.com
C₂₅H₂₁N₅O₂S[M+H]⁺456.1450456.1506 sci-hub.se
C₂₉H₃₈N₅O₃[M+H]⁺504.2975504.2966 rsc.org
C₁₅H₁₅N₂O₂⁺[M+H]⁺255.1128255.1125 mdpi.com

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are employed to investigate the photophysical properties of this compound derivatives. These techniques provide insights into how the molecules interact with light.

UV-Vis absorption spectroscopy reveals the electronic transitions within a molecule. Benzoxazole derivatives typically exhibit strong absorption bands in the near-ultraviolet region. researchgate.net For instance, a series of 2-(amino-2'-hydroxyphenyl)benzoxazoles showed maximum absorption wavelengths ranging from 336 to 374 nm, indicating their potential as UVA and UVB filters. scielo.br The UV-Vis spectrum of one derivative showed two strong absorptions at 284.6 nm and 339.2 nm. mdpi.com

Fluorescence spectroscopy provides information about the emission of light from an excited electronic state. Many fused N-heterocyclic compounds exhibit interesting fluorescence properties. researchgate.netmdpi.com For example, certain benzoxazole derivatives display intense emission between 360 and 420 nm with high quantum yields. researchgate.net The photophysical properties of various fused heterocyclic systems have been extensively studied. acs.orgaun.edu.egrsc.org

Table 5: Photophysical Data for Related Benzoxazole and Fused Heterocyclic Derivatives

Compound ClassAbsorption λmax (nm)Emission λmax (nm)SolventReference
2-(amino-2'-hydroxyphenyl)benzoxazoles336-374-Various scielo.br
Naphtho[1,2-e]pyrrolo[2,1-b] rsc.orgmdpi.comoxazin-12-one oxime derivative284.6, 339.2-- mdpi.com
Pyrazolo[1,5-a]pyrimidines-360-420DMSO researchgate.net
Benzoxazole based styryl dyesNear UVBlue-GreenVarious researchgate.net

Time-Resolved Spectroscopic Investigations (e.g., Femtosecond Pump-Probe Spectroscopy)

Time-resolved spectroscopic techniques, such as femtosecond pump-probe spectroscopy, are utilized to study the dynamics of excited states in this compound derivatives on extremely short timescales.

This technique involves exciting the molecule with a short "pump" laser pulse and then monitoring the changes in its absorption or emission with a delayed "probe" pulse. spectroscopyonline.com This allows for the direct observation of ultrafast processes like excited-state intramolecular proton transfer (ESIPT), charge transfer, and vibrational relaxation. arxiv.orgresearchgate.netoptica.org For example, femtosecond time-resolved fluorescence and transient absorption spectroscopies have been used to investigate the excited-state dynamics of 2-(2′-hydroxyphenyl)-benzoxazole (HBO). nih.govresearchgate.netnih.gov These studies revealed an ultrafast ESIPT process occurring within the instrumental response time. researchgate.netnih.gov

The application of femtosecond pump-probe spectroscopy provides a deeper understanding of the photophysical pathways that govern the behavior of these molecules after light absorption. rsc.orgaip.org

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing unequivocal proof of the absolute stereochemistry and molecular structure of this compound derivatives.

By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the positions of all atoms can be determined. This technique allows for the accurate measurement of bond lengths, bond angles, and torsional angles. The crystal structure of 7'-Nitro-6'-phenyl-1',6',7',7a'-tetrahydro-spiro[indeno[1,2-b]quinoxaline-11,5'-pyrrolo[1,2-c] rsc.orgmdpi.comthiazole] was determined to be in the triclinic crystal system with a centrosymmetric space group P1̄. scialert.net X-ray diffraction has also been used to study the molecular packing of carbazole-based benzoxazole derivatives. researchgate.net

Theoretical and Computational Chemistry Studies of 2h Pyrrolo 2,3 G Benzoxazole

Quantum Chemical Calculations (DFT, Ab Initio) of Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and energetics of heterocyclic systems like 2H-Pyrrolo[2,3-g]benzoxazole. These methods provide insights into molecular geometry, orbital energies, and reactivity descriptors.

DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-31G*, 6-311+G(d,p)), are used to optimize the molecular geometry and analyze key electronic properties. semanticscholar.orgresearchgate.net A critical aspect of these studies is the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's chemical reactivity and kinetic stability. semanticscholar.org A smaller gap generally suggests higher reactivity. semanticscholar.org For instance, in a study of related benzoxazole (B165842) derivatives, a smaller HOMO-LUMO gap in one compound (3.80 eV) compared to others (4.27 eV and 4.15 eV) indicated its greater chemical reactivity. semanticscholar.org

These calculations also allow for the investigation of various electronic and chemical parameters, including:

Chemical Potential (μ): Describes the escaping tendency of electrons from a stable system.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity (ω): Quantifies the ability of a molecule to accept electrons.

Thermodynamic properties at different temperatures can also be computed, providing a comprehensive understanding of the molecule's stability and behavior under varying conditions. The use of continuum solvation models, such as the Conductor-like Polarizable Continuum Model (CPCM), allows for the simulation of these properties in different solvent environments, which is crucial for predicting behavior in solution-phase applications. researchgate.net

Computational MethodBasis SetCalculated PropertiesKey Findings
DFT (B3LYP)6-31G, 6-31G**, 6-31+GMolecular geometry, HOMO-LUMO energy gapA smaller HOMO-LUMO gap indicates higher chemical reactivity. semanticscholar.org
DFT (B3LYP)6-311+G(d,p)Structural parameters, NMR shifts, HOMO-LUMO gap, MEPProvides a comprehensive electronic and structural profile. researchgate.net
DFT-Chemical potential, hardness, electrophilicityQuantifies various aspects of chemical reactivity.

Conformational Landscape Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function. Conformational analysis and molecular dynamics (MD) simulations are powerful computational techniques used to explore the conformational landscape of molecules like this compound.

Conformational analysis is often initiated by performing a potential energy scan around rotatable bonds to identify the most stable conformers (those with the lowest energy). researchgate.net This initial exploration can be followed by full optimization of the identified structures using methods like DFT. arabjchem.org

Molecular dynamics simulations provide a dynamic view of the molecule's behavior over time. By simulating the movements of atoms and molecules, MD can reveal how allosteric inhibitors influence the dynamic structural features of a target protein, for example. mdpi.com Trajectory analysis from MD simulations can yield valuable data on:

Root Mean Square Deviation (RMSD)

Radius of Gyration (Rg)

Solvent Accessible Surface Area (SASA)

Backbone dihedral angles

Hydrogen bond statistics mdpi.com

These simulations are not limited to isolated molecules. They are also instrumental in studying the interaction of molecules with their environment, such as the binding of a ligand to a biological target. For instance, MD simulations have been used to investigate the distortions of DNA's double helix upon the binding of pyrrolo[2,1-c] semanticscholar.orgscielo.brbenzodiazepine conjugates, revealing the uncoiling of the DNA helix. researchgate.net

Prediction and Interpretation of Spectroscopic Parameters (NMR, UV-Vis, IR)

Computational chemistry plays a crucial role in predicting and interpreting spectroscopic data, which is essential for the characterization of new compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating the NMR chemical shifts of protons (¹H) and carbon-13 (¹³C). mdpi.comresearchgate.net Theoretical calculations often show a good correlation with experimental data, aiding in the assignment of complex spectra. researchgate.net For example, a good correlation between experimental and calculated proton (R² = 0.9769) and carbon (R² = 0.9972) signals has been reported for some benzoxazole derivatives. researchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra of molecules. mdpi.comresearchgate.net These calculations can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net The predicted spectra can be compared with experimental data to confirm the structure of a compound and to understand its electronic transitions, such as π →π* transitions.

IR Spectroscopy: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. researchgate.net The calculated frequencies are often scaled by a factor to improve agreement with experimental data. This analysis helps in assigning the vibrational modes of the molecule, such as N-H and C=O stretching frequencies. researchgate.net

Spectroscopic TechniqueComputational MethodPredicted ParametersSignificance
NMRGIAO¹H and ¹³C chemical shiftsAids in the structural elucidation and assignment of NMR signals. mdpi.comresearchgate.net
UV-VisTD-DFTAbsorption wavelengths (λmax), excitation energiesHelps in understanding electronic transitions and confirming molecular structure. mdpi.comresearchgate.net
IRDFTVibrational frequenciesAssists in the assignment of functional group vibrations. researchgate.net

Computational Elucidation of Reaction Mechanisms and Transition States

Understanding the mechanism of a chemical reaction is fundamental to optimizing reaction conditions and designing new synthetic routes. Computational chemistry provides a powerful lens through which to view the intricate details of reaction pathways and transition states.

For the synthesis of benzoxazole derivatives, computational methods can be used to propose and evaluate reaction mechanisms. For example, a proposed mechanism for the formation of 2-substituted benzoxazoles involves an initial reaction with a promoter, followed by intramolecular cyclization to form an intermediate, and finally an elimination reaction to yield the target product. mdpi.com

DFT calculations are particularly useful for locating and characterizing transition state structures, which are the high-energy points along a reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. By mapping the potential energy surface of a reaction, chemists can gain insights into the feasibility of a proposed mechanism and identify potential side reactions. These computational studies can elucidate the kinetic and thermodynamic aspects of a reaction and clarify the role of catalysts.

Molecular Interaction Modeling (e.g., hydrogen bonding, π-stacking)

Non-covalent interactions, such as hydrogen bonding and π-π stacking, are crucial in determining the supramolecular architecture, crystal packing, and biological activity of molecules. rsc.org

π-π Stacking: Aromatic rings, like those in this compound, can interact through π-π stacking. The strength of this interaction is influenced by the electron density of the π orbitals. rsc.org Computational studies have shown that hydrogen bonding can affect the strength of π-π stacking interactions by depleting the π-electron density of the aromatic rings. rsc.org In some crystal structures, π-π stacking interactions are observed with centroid-centroid distances around 3.56 Å.

Molecular modeling approaches, including docking studies, are used to investigate how these interactions influence the binding of a molecule to a biological target, such as DNA. researchgate.net These studies can reveal how a ligand binds in the minor groove of DNA and the conformational changes that occur upon binding. researchgate.net

In Silico Design Principles for Novel this compound Architectures

The insights gained from computational studies can be leveraged for the in silico design of novel molecules with desired properties. By understanding the structure-activity relationships of existing compounds, chemists can make targeted modifications to the this compound scaffold to enhance its biological activity or other properties.

For example, if a particular substitution pattern is found to increase the binding affinity of a molecule to a target protein, this information can be used to design new derivatives with even greater potency. jrespharm.com Computational tools can be used to screen virtual libraries of compounds and predict their properties before they are synthesized, thus saving time and resources.

The design of novel anticancer agents often involves the synthesis of symmetric series of molecules with different linkers and substituents to explore the potential for improved activity. Computational analysis can aid in this process by elucidating the mechanistic details of the synthetic reactions and by predicting the properties of the target compounds.

Structure Reactivity and Structure Property Relationships in 2h Pyrrolo 2,3 G Benzoxazole Systems

Influence of Substituent Electronic and Steric Effects on Chemical Reactivity and Stability

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at various positions on the benzoxazole (B165842) or pyrrole (B145914) rings can significantly alter the chemical reactivity. For instance, in related benzoxazole systems, the presence of electron-donating groups like methyl (-CH3) and methoxy (B1213986) (-OCH3) has been observed. nih.govmdpi.com Conversely, electron-withdrawing groups such as nitro (-NO2), chloro (-Cl), and fluoro (-F) have also been incorporated into the benzoxazole framework. nih.govmdpi.com While no significant steric or electronic effects were noted in some reactions involving substituted benzyl (B1604629) groups, the strategic placement of these functional groups is a key aspect of rational drug design. nih.govmdpi.com

In broader benzoxazole chemistry, the nature of substituents has been shown to impact reaction yields and rates. For example, in the synthesis of 2-arylbenzoxazoles, both electron-donating and electron-withdrawing substituents on the benzylic alcohol starting material generally lead to good yields. acs.org However, the position of these substituents can have a slight effect on the reaction outcome. acs.org Similarly, the electronic properties of substituents on o-nitrophenols can influence the yield of the resulting benzoxazole derivatives. acs.org

The stability of the 2H-pyrrolo[2,3-g]benzoxazole ring system can also be tuned by substituents. For instance, the introduction of bulky groups may sterically hinder the approach of reactants, thereby increasing the kinetic stability of the molecule. Conversely, substituents that can participate in resonance or inductive effects may stabilize or destabilize the system electronically.

Table 1: Influence of Substituents on the Properties of Benzoxazole Derivatives
SubstituentPositionElectronic EffectInfluence on Reactivity/PropertyReference
Methyl4-position of terminal phenylElectron-donatingInvestigated for anti-proliferative evaluation. nih.gov
MethoxyBenzyl groupElectron-donatingGenerally proceeds with excellent results in synthesis. mdpi.com
Halogen (e.g., Cl, Br, F)Benzyl group/Phenyl ring of nitrophenolElectron-withdrawingWell-tolerated in synthesis, affecting reaction yields. mdpi.comacs.org
Nitro4-position of terminal phenylElectron-withdrawingCan increase acidity of adjacent NH group, impacting hydrogen bonding. nih.gov
Acetyl4-position of terminal phenylElectron-withdrawingStudied for its effect on anti-proliferative activity. nih.gov

Correlation Between Molecular Structure and Spectroscopic Signatures

The spectroscopic properties of this compound derivatives provide a powerful tool for elucidating their molecular structure. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Infrared (IR) spectroscopy offer detailed insights into the connectivity of atoms, the electronic environment of nuclei, and the types of functional groups present.

NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are fundamental in characterizing these compounds. The chemical shifts (δ) of protons and carbons are highly sensitive to their local electronic environment, which is directly influenced by the molecular structure and the presence of various substituents. mdpi.comitmedicalteam.pl For example, in related heterocyclic systems, the chemical shifts of protons on the aromatic rings and the pyrrole moiety can confirm the substitution pattern. mdpi.comitmedicalteam.pl The coupling constants (J) between adjacent protons can provide information about the dihedral angles and thus the conformation of the molecule. jrespharm.com

Mass Spectrometry: Mass spectrometry is crucial for determining the molecular weight of this compound derivatives and for obtaining information about their fragmentation patterns. bepls.comheteroletters.org This data helps to confirm the elemental composition and can provide clues about the structural arrangement of the molecule.

Infrared Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of functional groups within the molecule. For instance, the stretching vibrations of N-H, C=O, and C-N bonds would appear at specific wavenumbers, confirming their presence in the synthesized derivatives. jrespharm.comresearchgate.net

The correlation between the molecular structure and these spectroscopic signatures is not only vital for structural confirmation but also for understanding the electronic distribution within the molecule. For example, the introduction of an electron-withdrawing group is expected to shift the signals of nearby protons and carbons to a higher frequency (downfield) in the NMR spectrum due to deshielding effects.

Table 2: Spectroscopic Data for Related Heterocyclic Compounds
Compound TypeSpectroscopic TechniqueKey ObservationsReference
Pyrrolo[2,3-d]pyrimidine Derivatives¹H NMRChemical shifts of protons on the pyrrole and pyrimidine (B1678525) rings confirm structure. mdpi.com
Pyrrolo[2,3-d]pyrimidine Derivatives¹³C NMRChemical shifts of carbons provide information on the electronic environment. mdpi.com
Benzoxazole Derivatives¹H NMRSignals for hydrazone proton (11-12 ppm) and CH=N proton (8.01-8.33 ppm) are characteristic. jrespharm.com
Benzoxazole DerivativesIRC=O stretching band observed at 1687-1658 cm⁻¹. jrespharm.com
Isothiazole DerivativesMass SpectrometryMolecular ion peak (M+1) confirms the molecular weight. bepls.com

Understanding Stereochemical Factors in the Behavior of this compound Derivatives

Stereochemistry plays a critical role in the biological activity and chemical behavior of this compound derivatives, particularly when chiral centers are present. The three-dimensional arrangement of atoms can dictate how a molecule interacts with biological targets, such as enzymes and receptors, and can also influence the pathways of chemical reactions.

In the context of drug design, it is well-established that different enantiomers or diastereomers of a chiral molecule can exhibit vastly different pharmacological profiles. scielo.br For some benzoxazole-based inhibitors, a clear stereochemical preference has been observed. nih.gov For instance, in one study, the (S)-isomer of a particular derivative was found to be a potent inhibitor, while the (R)-isomer was inactive. nih.gov Interestingly, for a different but related chemical scaffold, the opposite stereochemical preference was noted. nih.gov

The synthesis of stereochemically pure this compound derivatives is therefore a significant objective. This can be achieved through stereoselective synthesis, where the desired stereoisomer is preferentially formed, or through the resolution of a racemic mixture. researchgate.net Theoretical studies can also be employed to understand the relative stabilities of different stereoisomers. For example, calculations on related 1,3-benzoxazol-2(3H)-ylidenes have shown that the E stereoisomer is significantly more stable than the Z isomer, primarily due to the formation of an intramolecular hydrogen bond. scielo.br This theoretical insight explains the experimental observation of a single isomer in NMR spectroscopy. scielo.br

The stereochemical configuration can also impact the physical properties of the compounds, such as their solubility and crystal packing, which in turn can affect their bioavailability and formulation characteristics.

Rational Design Strategies Based on Structural Modulations

The principles of structure-activity relationships (SAR) and structure-property relationships form the foundation for the rational design of novel this compound derivatives with optimized properties. acs.org By systematically modifying the core scaffold and its substituents, researchers can aim to enhance desired activities, such as inhibitory potency against a specific biological target, while minimizing off-target effects. nih.govmdpi.com

A common strategy involves the exploration of different substituents at various positions of the heterocyclic system to probe the steric and electronic requirements for optimal interaction with a biological target. nih.govnih.gov For example, a lead compound can be identified, and then derivatives with a range of electron-donating and electron-withdrawing groups, as well as groups of varying sizes, can be synthesized and evaluated. nih.gov

Another design approach is the use of bioisosteric replacement, where a functional group is replaced by another group with similar physical or chemical properties. This can lead to improved potency, selectivity, or pharmacokinetic properties. For instance, replacing an ether linkage with a secondary amine or a C-C bond has been explored in the optimization of benzoxazole-based inhibitors. nih.gov

Computational modeling and docking studies are increasingly used to guide the rational design process. nih.gov These methods can predict how a molecule will bind to a target protein, allowing for the in-silico design of new derivatives with potentially improved binding affinity. nih.gov This can help to prioritize synthetic targets and reduce the number of compounds that need to be synthesized and tested.

The ultimate goal of these rational design strategies is to develop this compound derivatives with tailored biological activities and drug-like properties, paving the way for their potential application in various therapeutic areas.

Derivatization and Functionalization Strategies for 2h Pyrrolo 2,3 G Benzoxazole

Regioselective Functionalization of the Pyrrole (B145914) Moieties

The pyrrole ring within the 2H-pyrrolo[2,3-g]benzoxazole scaffold is electron-rich and, therefore, susceptible to electrophilic substitution. The lone pair of electrons on the nitrogen atom significantly increases the electron density of the ring carbons, making it more reactive than benzene (B151609). libretexts.orguobaghdad.edu.iq

Electrophilic aromatic substitution on a simple pyrrole ring typically occurs preferentially at the C2 position (α to the nitrogen atom). libretexts.orgpearson.com This regioselectivity is attributed to the greater stabilization of the cationic intermediate formed during the reaction, which can be depicted by more resonance structures compared to attack at the C3 position. uobaghdad.edu.iq While specific studies on this compound are limited, it is anticipated that electrophilic substitution would similarly favor the available positions on the pyrrole ring.

N-functionalization of the pyrrole nitrogen is another key strategy for introducing diversity. This can be achieved by deprotonation of the N-H group using a strong base to form a pyrrole anion, which then acts as a nucleophile. uobaghdad.edu.iq This allows for the introduction of a wide range of substituents, including alkyl and acyl groups.

A recent study developed an efficient protocol for the synthesis of highly functionalized 2H-pyrroles through a dearomative chlorination of 1H-pyrroles, followed by nucleophilic substitution. nih.gov This method allows for the introduction of various amines and other nucleophiles onto the pyrrole core. nih.gov

Table 1: Regioselective Functionalization Reactions on Pyrrole

Reaction TypeReagent/ConditionsPosition of FunctionalizationProduct TypeReference
NitrationNitric acid in acetic anhydrideC22-Nitropyrrole uop.edu.pk
HalogenationSulfuryl chlorideC2, C5Dichlorinated pyrrole nih.gov
N-AlkylationStrong base (e.g., NaH, RMgX), followed by alkyl halideN1N-Alkylpyrrole uobaghdad.edu.iq
N-AcylationStrong base (e.g., NaH), followed by acyl chlorideN1N-Acylpyrrole uobaghdad.edu.iq

Functionalization of the Benzoxazole (B165842) Moiety

The benzoxazole portion of the this compound system offers additional sites for modification, although it is generally less reactive towards electrophilic substitution than the pyrrole ring. Functionalization can be directed to the benzene ring of the benzoxazole moiety.

Transition metal-catalyzed methods have been developed for the functionalization of benzoxazoles, often utilizing directing groups to achieve C-H activation at specific positions on the fused benzene ring. nitrkl.ac.in For instance, the synthesis of C4-alkenyl benzoxazoles has been achieved via a palladium-catalyzed ortho C-H functionalization of 2-amidophenols. nitrkl.ac.in While these methods have not been explicitly reported for this compound, they represent a viable strategy for its derivatization.

Nucleophilic aromatic substitution (SNAr) can also be employed, particularly if the benzoxazole ring is substituted with strong electron-withdrawing groups. researchgate.net This approach allows for the introduction of various nucleophiles.

Table 2: Functionalization Reactions on the Benzoxazole Ring

Reaction TypeReagent/ConditionsPosition of FunctionalizationProduct TypeReference
C-H AlkenylationPd-catalyst, electronically deficient olefinC44-Alkenyl benzoxazole nitrkl.ac.in
Cyclization to form 2-mercapto-benzoxazolesCarbon disulfide, potassium hydroxideC22-Mercapto-benzoxazole nih.gov
Nucleophilic Aromatic SubstitutionLewis acid, electrophilic cyanating agentC22-Aminobenzoxazole researchgate.net

Introduction of Diverse Chemical Building Blocks via Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of chemical functionalities onto the this compound scaffold. These reactions typically require a pre-functionalized starting material, such as a halogenated derivative.

The Suzuki-Miyaura coupling , which couples an organoboron species with an organohalide using a palladium catalyst, is a widely used method. wikipedia.orgresearchgate.net This reaction is highly versatile and tolerates a broad range of functional groups. For instance, the Suzuki-Miyaura reaction has been successfully applied to halogenated aminopyrazoles and other heterocyclic systems to introduce aryl, heteroaryl, and styryl groups. researchgate.netacademie-sciences.frmdpi.com A ligand-free Suzuki-Miyaura coupling methodology has also been developed for sterically hindered 2'-bromo-2-aryl benzothiazoles. nih.gov

The Sonogashira coupling is another palladium-catalyzed reaction that couples terminal alkynes with aryl or vinyl halides. wikidoc.orgmdpi.com This reaction provides a direct route to alkynyl-substituted heterocycles, which are valuable intermediates for further transformations. researchgate.netscirp.org

Table 3: Cross-Coupling Reactions for Functionalization

Reaction NameCatalyst/Co-catalystCoupling PartnersProduct TypeReference
Suzuki-Miyaura CouplingPalladium complexOrganoboron species, OrganohalideBiaryl, vinyl-substituted heterocycle wikipedia.orgresearchgate.net
Sonogashira CouplingPalladium complex, Copper(I) saltTerminal alkyne, Aryl/vinyl halideAlkynyl-substituted heterocycle wikidoc.orgmdpi.com
C-N Cross-CouplingPalladium catalyst, Ligand (e.g., Xantphos)Amine/Amide, OrganohalideN-Aryl/N-Alkyl heterocycle beilstein-journals.org
C-O Cross-CouplingPalladium catalyst, Ligand (e.g., Xantphos)Phenol, OrganohalideO-Aryl heterocycle beilstein-journals.org

Post-Synthetic Modification of this compound Analogues

Post-synthetic modification refers to the chemical transformation of functional groups that have been previously introduced onto the this compound skeleton. This strategy allows for the fine-tuning of the molecule's properties and the rapid generation of a library of analogues from a common intermediate.

For example, if a nitro group has been introduced onto the benzoxazole ring, it can be subsequently reduced to an amino group. This amino group can then be further derivatized through acylation, sulfonylation, or other reactions. Similarly, an ester group can be hydrolyzed to a carboxylic acid, which can then be converted to an amide or other derivatives.

In the context of related pyrrolo[2,3-d]pyrimidine and purine (B94841) derivatives, N-alkylation has been employed as a post-synthetic modification strategy. mdpi.com This involves the reaction of a heterocyclic base with an alkylating agent in the presence of a base like potassium carbonate. mdpi.com Such modifications can significantly impact the biological activity of the resulting compounds. mdpi.com

Table 4: Examples of Post-Synthetic Modifications

Initial Functional GroupReagent/ConditionsModified Functional GroupPotential Subsequent ReactionsReference
NitroReducing agent (e.g., SnCl2, H2/Pd)AminoAcylation, Sulfonylation, Diazotization nih.gov
EsterAcid or base hydrolysisCarboxylic acidAmide formation, Esterification-
HalogenNucleophile (e.g., NaN3)AzideClick chemistry (e.g., CuAAC) mdpi.com
N-HBase (e.g., K2CO3), Alkyl halideN-Alkyl- mdpi.com

Emerging Applications and Future Research Directions for 2h Pyrrolo 2,3 G Benzoxazole

Applications in Advanced Organic Materials Science

The unique combination of a pyrrole (B145914) and a benzoxazole (B165842) ring within a single, rigid, planar structure suggests that 2H-Pyrrolo[2,3-g]benzoxazole could be a valuable building block for a new generation of advanced organic materials. The inherent properties of its constituent heterocycles point toward significant potential in optoelectronics and high-performance polymers.

Optoelectronic Materials (e.g., organic semiconductors, fluorescent dyes)

The field of organic electronics continuously seeks novel π-conjugated systems for applications in devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The this compound scaffold is a promising candidate for these applications.

Organic Semiconductors: Pyrrole-based systems, particularly fused pyrroles like 1,4-dihydropyrrolo[3,2-b]pyrrole (B12111405) (DHPP), are known building blocks for conjugated materials. nih.gov The electronic properties of these materials can be finely tuned by introducing electron-donating or electron-withdrawing groups. nih.govacs.org Similarly, diketopyrrolopyrrole (DPP) derivatives, which feature a related core structure, are considered prototypes for organic semiconductors due to their high thermal stability, photostability, and strong absorption characteristics. cuni.cz When functionalized with benzoxazole, DPPs act as potent donor-acceptor molecules with potential in photovoltaics. cuni.czresearchgate.netresearchgate.netchemrxiv.orgchemrxiv.org These systems exhibit broad absorption/emission properties and structure-dependent dynamics. cuni.czchemrxiv.org Given these precedents, this compound could serve as a novel core for creating organic semiconductors, where its inherent electronic properties could be modulated through targeted chemical synthesis. Research into pyrrolo[1,2-i] jscimedcentral.comcsic.es phenanthroline-based organic semiconductors has shown they are promising for applications in nanoelectronics and organic optoelectronics. mdpi.com

Fluorescent Dyes: Benzoxazole derivatives are well-established as interesting fluorescent compounds, often exhibiting high Stokes shifts, thermal stability, and photostability due to an excited-state intramolecular proton transfer (ESIPT) mechanism. jocpr.com This makes them suitable for various optical applications, including as whitening agents and dye lasers. jocpr.com Donor-π-acceptor (D-π-A) styryl dyes incorporating benzoxazole or pyrrolo-quinoline motifs show enhanced fluorescence and excellent thermal stability. nih.govresearchgate.net Boron complexes with benzoxazole ligands have also been explored, yielding dyes with high fluorescence quantum yields and tunable emissions that are valuable in LED technology. nih.gov The fusion of the pyrrole and benzoxazole rings in this compound could lead to novel dyes with unique photophysical properties, potentially exhibiting strong fluorescence in the solid state.

Table 1: Optoelectronic Properties of Related Pyrrole and Benzoxazole Derivatives

Compound Class Key Properties Potential Application Citations
Diketopyrrolopyrrole (DPP)-Benzoxazole Donor-acceptor structure, broad absorption/emission, strong emissive character. Dyes, Photovoltaics cuni.czresearchgate.netresearchgate.netchemrxiv.org
1,4-Dihydropyrrolo[3,2-b]pyrrole (DHPP) Tunable optoelectronic properties via substitution, high-contrast electrochromism. Electronic Devices, OLEDs nih.gov
Pyrrolo-quinoline Styryl Dyes High fluorescence, D-π-A structure, good thermal and photostability. Polymer-based Optical Technology nih.gov
Benzoxazole-Boron Complexes High fluorescence quantum yields, tunable emissions, high thermal stability (>400 °C). Organic LEDs, Electron-Transporting Materials nih.gov

Polymer Chemistry and High-Performance Materials (e.g., polybenzoxazoles)

Polybenzoxazoles (PBOs) are a class of high-performance polymers renowned for their exceptional thermal and chemical stability, excellent mechanical properties, fire resistance, and low dielectric constants. csic.esrsc.org These properties stem from the rigid, heterocyclic benzoxazole units in the polymer backbone. rsc.org PBOs are often synthesized from precursor polymers, such as o-hydroxypolyimides, which undergo a thermal rearrangement process at high temperatures to form the final PBO structure. csic.es

The primary challenge in PBO processing is their poor solubility; they typically dissolve only in strong acids like polyphosphoric acid, which can compromise the long-term stability of the final material. rsc.orgbrown.edu Therefore, a significant area of research is the development of new monomers that can produce more processable or soluble PBOs without sacrificing their desirable properties. researchgate.net The this compound molecule, with appropriate functionalization (e.g., with amino or carboxylic acid groups), could be investigated as a novel monomer. Its incorporation into a polymer backbone could yield new PBO-type materials with unique properties imparted by the pyrrole ring, potentially influencing solubility, processability, and electronic characteristics. Recent advances have focused on creating PBO aerogels, which are lightweight materials with high compressive strength, ultralow dielectric constants, and excellent thermal stability, making them suitable for aerospace applications. rsc.orgrsc.org

Table 2: Properties of High-Performance Polybenzoxazole (PBO) Materials

Material Type Key Properties Potential Application Citations
Thermally Rearranged (TR) PBOs High thermal & chemical stability, low physical aging, excellent gas permeability. Hydrogen Purification Membranes csic.es
PBO Aerogels (DHB type) Heat resistance up to 600 °C, low thermal conductivity (0.036 W m⁻¹ K⁻¹), high compressive modulus (79.20 MPa). Thermal Protection, Flame Retardant Materials rsc.orgrsc.org
PBO Aerogels (6FAP type) Low dielectric constant (1.47 at 1 MHz), low dielectric loss (0.0025 at 1 MHz). Microelectronics, 5G Communications rsc.orgresearchgate.netrsc.org
PBO (Zylon) High-performance fiber. Body Armor, Reinforcing Materials brown.edu

Development as Advanced Chemical Probes and Tools (non-biological, non-clinical applications)

Beyond bulk materials, the unique electronic and photophysical properties of heterocyclic compounds make them ideal candidates for use as chemical probes and sensors. Benzoxazoles, in particular, are known to be interesting fluorescent probes. jocpr.com Their utility stems from their photophysical stability and a tendency to exhibit significant changes in their fluorescence upon interaction with their environment or specific analytes. jocpr.comperiodikos.com.br

While much of the research on benzoxazole probes has been in a biological context (e.g., DNA probes), the principles are transferable to materials science and chemical analysis. periodikos.com.br For instance, a probe's fluorescence might be sensitive to polarity, viscosity, or the presence of specific metal ions. The rigid, planar structure of this compound, combined with the potential for strong and tunable fluorescence, suggests it could be developed into a novel scaffold for non-biological chemical probes. Such probes could be used for monitoring polymerization reactions, detecting trace amounts of environmental contaminants, or as embedded sensors in advanced materials to report on structural integrity or environmental changes. The synthesis of various 2-substituted benzoxazoles is well-established, providing a pathway for functionalizing the core scaffold to achieve desired sensing capabilities. core.ac.ukorganic-chemistry.orgmdpi.com

Future Prospects in Computational-Aided Molecular Design and Discovery

The design and discovery of new organic materials are increasingly driven by computational chemistry. jscimedcentral.com Methodologies like molecular docking, molecular dynamics, and quantitative structure-property relationship (QSPR) modeling allow researchers to predict the properties of novel compounds before undertaking their synthesis, saving significant time and resources. jscimedcentral.comnih.gov

For a novel and uncharacterized molecule like this compound, computational-aided design is an indispensable starting point. Theoretical methods can be employed to:

Predict Optoelectronic Properties: Time-dependent density functional theory (TD-DFT) can predict the absorption and emission spectra, helping to identify promising candidates for dyes and semiconductors. acs.org

Model Polymer Characteristics: Computational simulations can estimate the properties of hypothetical polymers incorporating the pyrrolo-benzoxazole unit, guiding the selection of monomers for synthesis.

Elucidate Structure-Property Relationships: By computationally modeling a library of derivatives with different substituents, researchers can establish clear relationships between chemical structure and material properties, enabling the rational design of molecules for specific applications. acs.org

Guide Synthetic Pathways: Computational analysis can help evaluate the feasibility of different synthetic routes and identify the most promising targets for laboratory work. nih.gov

The application of these computational tools to the this compound scaffold will be crucial in unlocking its potential and directing future experimental research in a targeted and efficient manner.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for constructing the 2H-pyrrolo[2,3-G]benzoxazole scaffold?

  • Methodological Answer : The core structure is typically synthesized via cyclocondensation or cycloaddition reactions. Microwave-assisted synthesis (MAS) has been shown to enhance reaction efficiency, reducing reaction times and improving yields compared to conventional thermal methods. For example, MAS protocols using carbothioamide derivatives under controlled microwave irradiation (100–150 W, 5–10 min) yield bis-carbothioamide derivatives with minimal byproducts . Cyclization of precursors with heteroatom-rich reagents (e.g., 2-aminophenol derivatives) is another key approach, often catalyzed by Lewis acids like TBSOTf .

Q. How can structural characterization of 2H-pyrrolo[yrrolo[2,3-G]benzoxazole derivatives be systematically performed?

  • Methodological Answer : Combine spectroscopic and computational tools:

  • Vibrational Spectroscopy : FT-IR and Raman spectroscopy identify functional groups (e.g., C–N stretching at 1250–1350 cm⁻¹, benzoxazole ring vibrations at 1450–1600 cm⁻¹) .
  • NMR/HRMS : ¹H/¹³C-NMR confirms regiochemistry, while HRMS validates molecular mass .
  • DFT Calculations : Optimize geometry and predict vibrational frequencies using B3LYP/6-311++G(d,p) basis sets, correlating with experimental data .

Q. What structural features of this compound influence its antimicrobial activity?

  • Methodological Answer : Substituents at positions 2 and 5 significantly modulate activity. For instance:

  • Position 2 : Electron-withdrawing groups (e.g., nitro, sulfonyl) enhance Gram-positive bacterial inhibition (MIC = 0.5–2 µg/mL against S. aureus) .
  • Position 5 : Amide-linked 6-membered aromatic rings improve membrane penetration, as seen in derivatives with MIC values comparable to fluconazole . Structure-activity relationship (SAR) studies should prioritize halogenation and heterocyclic appendages .

Advanced Research Questions

Q. How can electrochemical strategies be optimized for site-selective C–H functionalization of this compound?

  • Methodological Answer : Utilize silver-catalyzed electrosynthesis under mild conditions (e.g., AgNO₃, 1.5 V, room temperature). Key steps include:

  • Radical Generation : (EtO)₂P(O)• radicals form via Ag⁺ oxidation of dialkyl-H-phosphonates .
  • Regioselectivity : The benzoxazole nitrogen directs phosphorylation to the C4 position, avoiding ring-opening side reactions . Yield optimization (>65%) requires excess TMS–NEt₂ (2.0 eq.) and TBSOTf (2.5 eq.) .

Q. What experimental and computational approaches resolve contradictions in reported anticancer activity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions or cellular uptake variability. Mitigation strategies include:

  • Standardized Assays : Use SRB or MTT assays across cell lines (e.g., HCT116, MT-4) with 5-fluorouracil as a positive control .
  • Molecular Dynamics (MD) : Simulate binding to DNA topoisomerase II or tubulin to rationalize potency differences (e.g., IC₅₀ = 0.8–3.2 µM vs. 5-FU’s 4.5 µM) .
  • Metabolic Stability Testing : Evaluate cytochrome P450 interactions to identify false positives from prodrug effects .

Q. How can excited-state intramolecular proton transfer (ESIPT) mechanisms in this compound derivatives be studied for photophysical applications?

  • Methodological Answer : Employ femtosecond fluorescence upconversion and DFT/TD-DFT calculations:

  • Experimental : Monitor Stokes shift (>200 nm) and lifetime (τ ≈ 1–5 ns) in solvents of varying polarity .
  • Theoretical : Map potential energy surfaces (PES) for enol→keto tautomerization using CAM-B3LYP/def2-TZVP. Polarizable continuum models (PCM) explain solvent effects on emission .

Q. What computational tools guide the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer : Combine docking, QSAR, and ADMET prediction:

  • Docking : Target EGFR (PDB: 1M17) or DNA gyrase (PDB: 1KZN) using AutoDock Vina (binding affinity < −8 kcal/mol indicates strong inhibition) .
  • QSAR : Use CoMFA/CoMSIA to model substituent effects (e.g., logP < 3 for blood-brain barrier penetration) .
  • ADMET : Predict toxicity via ProTox-II and metabolic stability with SwissADME .

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